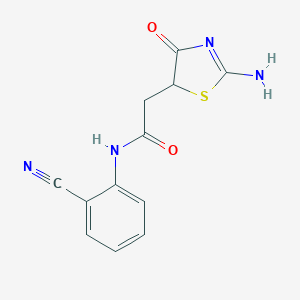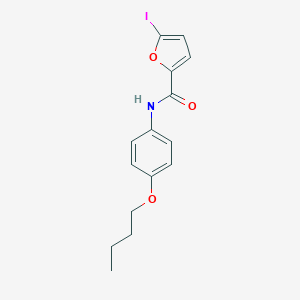
N-(2-cyanophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthetic Development and Biological Potential
1,3-Thiazolidin-4-ones and their functionalized analogues, such as glitazones and pseudothiohydantoins, are recognized for their vast pharmacological importance. These compounds have been found in commercial pharmaceuticals, indicating a promising future in medicinal chemistry with potential activities against various diseases. The synthesis methodologies for these compounds have evolved significantly since the mid-nineteenth century, incorporating green chemistry principles to address environmental concerns and improve sustainability in chemical processes. The advancement in synthetic methodologies highlights the versatility and potential of thiazolidin-4-one derivatives in developing new therapeutic agents (Santos et al., 2018).
Green Synthesis and Biological Evaluation
The shift towards green chemistry in synthesizing thiazolidinone derivatives is crucial for environmental sustainability and enhancing the compounds' biological efficacy. Microwave-assisted protocols have been developed for an efficient and eco-friendly synthesis of thiazolidinone derivatives, showcasing their inhibitory effects on various pathogens. These derivatives exhibit a wide range of biological activities, including antibacterial, antitubercular, anticancer, and antifungal properties, making them potential candidates for treating various diseases. The success of green synthesis methodologies underscores the importance of environmentally conscious approaches in medicinal chemistry, paving the way for the development of new therapeutics with improved potency and reduced environmental impact (JacqulineRosy et al., 2019).
Pharmacological Significance of Thiazolidinone-Heterocycle Framework
Thiazolidinone-heterocycle hybrids have emerged as a significant area of interest in drug design due to their enhanced pharmacological profiles. The molecular hybridization approach has been effective in generating compounds with improved affinity, potency, and reduced side effects. Thiazolidinone, as a privileged pharmacophore, when coupled with other pharmacophoric units, has yielded molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This strategy has facilitated the design of new pharmaceuticals with better therapeutic efficacy, demonstrating the pharmacological significance of thiazolidinone-heterocycle frameworks in drug discovery (Seboletswe et al., 2023).
Properties
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c13-6-7-3-1-2-4-8(7)15-10(17)5-9-11(18)16-12(14)19-9/h1-4,9H,5H2,(H,15,17)(H2,14,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJFRXOXPYAAJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CC2C(=O)N=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-Methoxyethyl) 4-methyl 5-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B383470.png)
![4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 2-furoate](/img/structure/B383472.png)
![4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(4-ethoxyphenyl)piperazine-1-carbothioamide](/img/structure/B383475.png)
![2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-5-methoxyphenyl furan-2-carboxylate](/img/structure/B383477.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B383478.png)


![2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dibromo-4-chlorophenyl)acetamide](/img/structure/B383482.png)
![3-allyl-2-[(2-oxotetrahydro-3-furanyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B383485.png)
![Ethyl 2-[[2-[[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383488.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B383491.png)
![methyl 2-{[({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B383492.png)

